N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide
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Overview
Description
N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C14H20FNO3S. It is a derivative of benzenesulfonamide, featuring a cyclohexyl group, an ethoxy group, and a fluorine atom on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the following steps:
Bromination: The starting material, ethoxybenzene, undergoes bromination to introduce a bromo group at the para position.
Nucleophilic Substitution: The bromo group is then substituted with a cyclohexylamine group through nucleophilic substitution.
Fluorination: The resulting compound is fluorinated to introduce the fluorine atom at the meta position.
Sulfonation: Finally, the compound is sulfonated to introduce the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Amine derivatives.
Substitution Products: Brominated and fluorinated derivatives.
Scientific Research Applications
N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as N-phenylbenzenesulfonamide and N-methylbenzenesulfonamide. its unique combination of cyclohexyl, ethoxy, and fluorine groups sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
N-phenylbenzenesulfonamide
N-methylbenzenesulfonamide
N-ethylbenzenesulfonamide
Properties
IUPAC Name |
N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHRTZOOFXYVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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